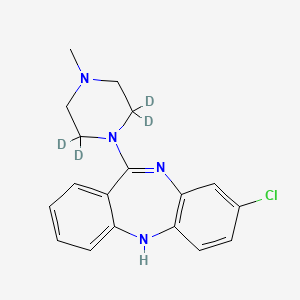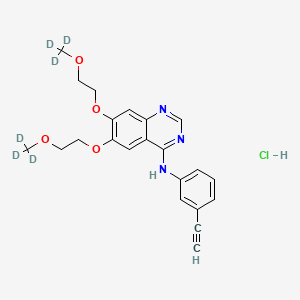
ケチアピン D4 ヘミフマル酸塩
概要
説明
Quetiapine D4 Hemifumarate is a deuterium-labeled derivative of Quetiapine Hemifumarate. Quetiapine Hemifumarate is a second-generation antipsychotic used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in Quetiapine D4 Hemifumarate enhances its stability and allows for more precise pharmacokinetic studies .
科学的研究の応用
Quetiapine D4 Hemifumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Quetiapine in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Quetiapine.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile.
Industry: Applied in the development of new antipsychotic medications and in quality control processes
作用機序
Target of Action
Quetiapine D4 Hemifumarate, a deuterium-labeled version of Quetiapine Hemifumarate, primarily targets multiple receptors in the brain . These include:
- Serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) : Serotonin receptors play a crucial role in mood regulation, and their activation can lead to antidepressant and anxiolytic effects .
- Dopamine receptors (D1, D2, and D3) : Dopamine receptors are involved in reward, motivation, and movement among other functions .
- Adrenergic receptors (α1A, α1B, and α2C) : These receptors are part of the sympathetic nervous system and are involved in the fight-or-flight response .
- Histamine H1 receptor : Histamine receptors play a role in inflammatory response, gastric acid secretion, and neurotransmission .
Mode of Action
Quetiapine D4 Hemifumarate acts as an agonist at serotonin receptors and an antagonist at dopamine receptors . As an agonist, it activates the serotonin receptors, enhancing their function. As an antagonist, it blocks the dopamine receptors, inhibiting their function .
Biochemical Pathways
The activation of serotonin receptors and inhibition of dopamine receptors by Quetiapine D4 Hemifumarate can affect various biochemical pathways. These include pathways involved in mood regulation, reward, motivation, and movement . The exact downstream effects of these pathway alterations are complex and can vary depending on the individual and the specific context.
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . Single and multiple dose studies have demonstrated linear pharmacokinetics in the clinical dose range . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the drug is excreted in the urine and 21% in feces .
Result of Action
The molecular and cellular effects of Quetiapine D4 Hemifumarate’s action are primarily related to its impact on serotonin and dopamine receptors. By activating serotonin receptors and inhibiting dopamine receptors, it can help to regulate mood and reduce symptoms of conditions like schizophrenia and bipolar disorder .
Action Environment
The action, efficacy, and stability of Quetiapine D4 Hemifumarate can be influenced by various environmental factors. For example, factors such as the individual’s overall health, age, and liver function can affect how well the drug is metabolized and therefore its effectiveness . Additionally, the presence of other drugs can also influence the action of Quetiapine D4 Hemifumarate, as they may interact with the same receptors or metabolic pathways .
Safety and Hazards
将来の方向性
Quetiapine is used in the symptomatic treatment of schizophrenia . In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs . It may be used to manage depressive episodes in bipolar disorder . In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression . Some off-label uses for this drug include the management of post-traumatic stress disorder (PTSD), generalized anxiety disorder, and psychosis associated with Parkinson’s disease .
生化学分析
Biochemical Properties
Quetiapine D4 Hemifumarate acts as a serotonin (5-HT) receptor agonist and a dopamine receptor antagonist. It interacts with various biomolecules, including serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and dopamine receptors (D1, D2, and D3). These interactions result in the modulation of neurotransmitter activity, which is crucial for its antidepressant and anxiolytic effects .
Cellular Effects
Quetiapine D4 Hemifumarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of neurons by modulating neurotransmitter release and receptor activity. This modulation can lead to changes in cell signaling pathways, such as the cAMP pathway, and alterations in gene expression related to neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
At the molecular level, Quetiapine D4 Hemifumarate exerts its effects by binding to serotonin and dopamine receptors. This binding inhibits the reuptake of serotonin and dopamine, increasing their availability in the synaptic cleft. Additionally, it can inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quetiapine D4 Hemifumarate can change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use. Over time, its effects on cellular function may diminish due to degradation, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quetiapine D4 Hemifumarate vary with different dosages in animal models. At low doses, it primarily exhibits anxiolytic and antidepressant effects. At higher doses, it can cause sedation and other adverse effects. Threshold effects are observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxic effects may occur .
Metabolic Pathways
Quetiapine D4 Hemifumarate is metabolized primarily by the cytochrome P450 system, particularly CYP3A4 and CYP2D6 enzymes. These enzymes facilitate the transformation of the compound into its active metabolites, which contribute to its pharmacological effects. The metabolic pathways also involve interactions with various cofactors that influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Quetiapine D4 Hemifumarate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, influencing its overall pharmacokinetics and pharmacodynamics. The compound’s distribution is also influenced by its binding affinity to plasma proteins .
Subcellular Localization
Quetiapine D4 Hemifumarate’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its localization to synaptic vesicles can enhance its effects on neurotransmitter release and receptor activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quetiapine D4 Hemifumarate involves several key steps:
Etherification: The process begins with the etherification of o-chloronitrobenzene.
Hydrogenation: This step involves the reduction of the nitro group to an amine.
Condensation: The amine is then condensed with a piperazine derivative.
Chlorination: The final step involves chlorination to yield Quetiapine.
Industrial Production Methods
Industrial production of Quetiapine D4 Hemifumarate typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Quetiapine D4 Hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Halogenation and other substitution reactions are common in the synthesis of Quetiapine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Quetiapine D4 Hemifumarate compound. These intermediates are often purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
類似化合物との比較
Similar Compounds
Olanzapine: Another second-generation antipsychotic with a similar mechanism of action but different receptor affinity profile.
Risperidone: Known for its strong antagonism of D2 receptors but with a higher risk of extrapyramidal side effects.
Clozapine: Highly effective in treatment-resistant schizophrenia but associated with severe side effects such as agranulocytosis
Uniqueness of Quetiapine D4 Hemifumarate
Quetiapine D4 Hemifumarate is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
特性
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKKPPGSCBIFAM-PSAPTRNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H58N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









